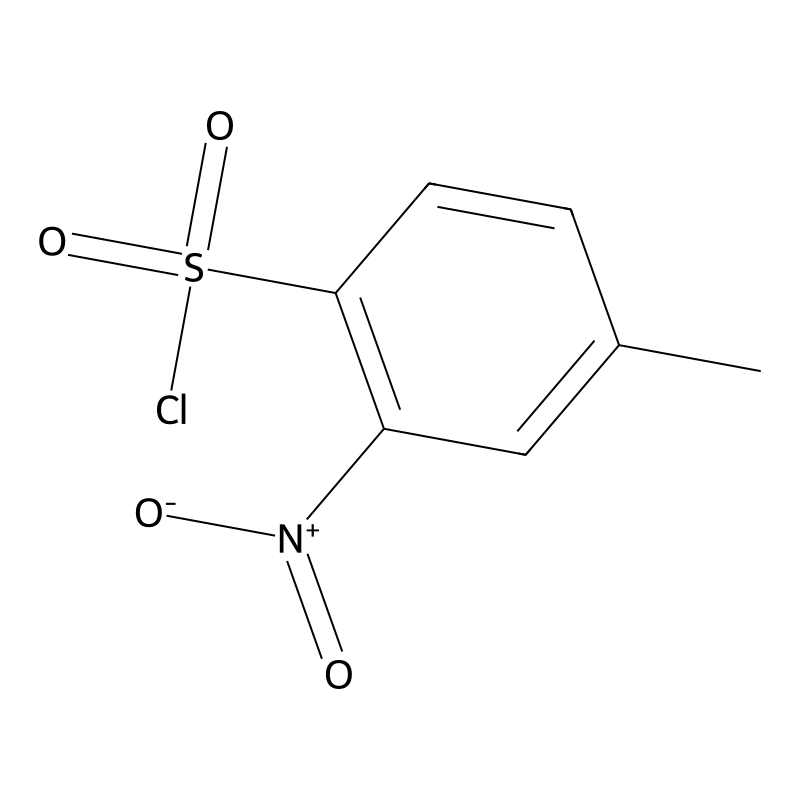2-Nitro-p-toluenesulphonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research
-Nitro-p-toluenesulphonyl chloride (2-NpTS-Cl) finds application in the field of proteomics research, particularly in the study of protein modification and identification. One key application involves the use of 2-NpTS-Cl for cysteine alkylation. Cysteine residues play a crucial role in protein function and structure. By modifying these cysteine residues with 2-NpTS-Cl, researchers can achieve several goals:
- Improve protein stability: Alkylation of cysteine residues can enhance protein stability, making them more resistant to degradation during sample preparation and analysis techniques like mass spectrometry [].
- Facilitate protein identification: 2-NpTS-Cl introduces a mass tag to the protein through the attached group, allowing for easier identification by mass spectrometry [].
- Block unwanted disulphide bond formation: Cysteine residues can form disulphide bridges between protein chains. Alkylation with 2-NpTS-Cl prevents this from happening, ensuring the analysis focuses on the individual protein of interest [].
Here are some additional points to consider:
- 2-NpTS-Cl is a relatively selective cysteine-alkylating agent compared to other options, minimizing unwanted modifications to other amino acids in the protein [].
- The 2-nitro group present in 2-NpTS-Cl can be further derivatized with various functional groups for specific downstream applications in proteomics research [].
2-Nitro-p-toluenesulphonyl chloride is an aromatic sulfonyl chloride compound with the molecular formula C₇H₆ClNO₄S and a molecular weight of approximately 235.65 g/mol. This compound features a nitro group (-NO₂) attached to the para position of a toluenesulfonyl chloride structure, which is characterized by the presence of a sulfonyl group (-SO₂Cl). It appears as a pale yellow solid and is known for its reactivity, particularly in nucleophilic substitution reactions due to the electrophilic nature of the sulfonyl chloride functional group .
NPTS is a hazardous compound due to the presence of the sulfonyl chloride group. Here are some safety concerns:
- Skin and eye irritant: NPTS can cause severe irritation and burns upon contact with skin and eyes [].
- Lachrymator: NPTS vapors can irritate the eyes and respiratory system [].
- Corrosive: It can react with water to release corrosive hydrochloric acid fumes [].
Safety precautions when handling NPTS include:
- Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, or thioethers.
- Reduction Reactions: The nitro group can undergo reduction to form an amino group under appropriate conditions, which can further participate in various coupling reactions.
- Acylation Reactions: This compound can also act as an acylating agent in organic synthesis, facilitating the introduction of the sulfonyl moiety into other compounds .
2-Nitro-p-toluenesulphonyl chloride exhibits biological activity primarily through its ability to modify proteins and other biomolecules. It has been noted for its potential use in proteomics research, where it can label amino acids containing nucleophilic side chains. Its reactivity allows it to form covalent bonds with proteins, which can be useful for studying protein interactions and functions .
The synthesis of 2-nitro-p-toluenesulphonyl chloride typically involves several steps:
- Nitration of p-Toluenesulfonic Acid: The first step involves nitrating p-toluenesulfonic acid using a nitrating mixture (usually concentrated nitric acid and sulfuric acid) to introduce the nitro group.
- Conversion to Sulfonyl Chloride: The resulting nitro compound can then be treated with thionyl chloride or oxalyl chloride to convert the carboxylic acid group into a sulfonyl chloride.
- Purification: The product is purified through recrystallization or chromatography to yield pure 2-nitro-p-toluenesulphonyl chloride .
2-Nitro-p-toluenesulphonyl chloride finds applications in various fields:
- Organic Synthesis: It serves as a versatile reagent for synthesizing sulfonamides and other derivatives.
- Bioconjugation: Its ability to react with nucleophiles makes it valuable in bioconjugation techniques for labeling biomolecules.
- Pharmaceutical Research: The compound is used in drug development processes where modifications of amine-containing drugs are necessary .
Interaction studies have shown that 2-nitro-p-toluenesulphonyl chloride can interact with various biological molecules. Its reactivity towards thiols and amines suggests potential applications in modifying proteins for therapeutic purposes. Detailed studies on its interactions can provide insights into its mechanism of action and help optimize its use in biochemical applications .
Several compounds share structural similarities with 2-nitro-p-toluenesulphonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 2-Nitrophenylmethanesulfonyl chloride | Nitro group + Sulfonyl chloride | More reactive due to the absence of methyl substituent |
| p-Toluenesulfonyl chloride | Sulfonyl chloride | Lacks nitro group; less reactive towards nucleophiles |
| 4-Nitrophenolsulfonic acid | Nitro group + Sulfonic acid | Different acidity; used mainly in dye manufacturing |
The presence of both the nitro and sulfonyl groups in 2-nitro-p-toluenesulphonyl chloride contributes significantly to its reactivity and utility in organic synthesis compared to these similar compounds .








